3-Higgp

Description

3-Hydroxyhippuric acid (3-Higgp) is an organic metabolite derived from the conjugation of 3-hydroxybenzoic acid with glycine. It is structurally characterized by a hippuric acid backbone (benzoylglycine) with a hydroxyl group (-OH) substituted at the third position of the benzene ring. This compound is primarily studied as a biomarker in toxicology and exposure studies, where its urinary excretion levels correlate with specific environmental or metabolic exposures, such as phenolic compounds or dietary metabolites . Unlike its non-hydroxylated counterpart, hippuric acid, this compound’s hydroxyl group enhances its polarity, influencing its solubility and excretion kinetics. Current research highlights its role in metabolic pathway analyses, particularly in populations exposed to industrial chemicals or plant-derived phenolics .

Properties

CAS No. |

137606-56-5 |

|---|---|

Molecular Formula |

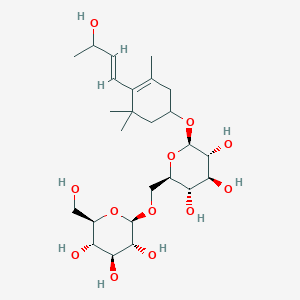

C25H42O12 |

Molecular Weight |

534.6 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C25H42O12/c1-11-7-13(8-25(3,4)14(11)6-5-12(2)27)35-24-22(33)20(31)18(29)16(37-24)10-34-23-21(32)19(30)17(28)15(9-26)36-23/h5-6,12-13,15-24,26-33H,7-10H2,1-4H3/b6-5+/t12?,13?,15-,16-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |

InChI Key |

JZJSTNWTRLNQSL-WQPMJQIQSA-N |

SMILES |

CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)(C)C)C=CC(C)O |

Isomeric SMILES |

CC1=C(C(CC(C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)(C)C)/C=C/C(C)O |

Canonical SMILES |

CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)(C)C)C=CC(C)O |

Synonyms |

3-hydroxy-beta-ionol-glucopyranosyl(1-6)glucopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Property | 3-Hydroxyhippuric Acid | Hippuric Acid | 4-Hydroxyhippuric Acid |

|---|---|---|---|

| Molecular Formula | C₉H₉NO₄ | C₉H₉NO₃ | C₉H₉NO₄ |

| Molecular Weight (g/mol) | 195.17 | 179.17 | 195.17 |

| Hydroxyl Position | 3rd carbon | None | 4th carbon |

| LogP (Octanol-Water) | -0.5 | 1.2 | -0.7 |

| Solubility (mg/mL) | 12.3 | 8.9 | 14.1 |

Functional Comparison and Application Contexts

Biomarker Specificity

- This compound: Elevated in populations exposed to 3-hydroxybenzoic acid derivatives, such as workers in resin manufacturing or consumers of certain plant phenolics .

- 4-Hydroxyhippuric Acid : Associated with tyrosine metabolism and gut microbial activity, often detected in studies on fermented diets .

Pharmacokinetic Behavior

- Excretion Efficiency : this compound’s higher solubility (Table 1) facilitates faster renal clearance compared to hippuric acid but slower than 4-hydroxyhippuric acid due to steric effects .

- Metabolic Pathways : this compound is synthesized via hepatic glycine conjugation, while 4-hydroxyhippuric acid may also involve microbial biotransformation in the intestine .

Research Findings and Data Analysis

Excretion Studies

A cohort study analyzing this compound excretion in industrial workers revealed a median urinary concentration of 45 µg/mL, significantly higher than non-exposed groups (median: 8 µg/mL) .

Stability and Detection

- Analytical Challenges : this compound’s polar nature complicates chromatographic separation, requiring hydrophilic interaction liquid chromatography (HILIC) for accurate quantification, unlike reverse-phase methods used for hippuric acid .

- Detection Limits : Mass spectrometry (MS) detection limits for this compound (0.1 ng/mL) are lower than for 4-hydroxyhippuric acid (0.5 ng/mL) due to ionization efficiency differences .

Limitations of Current Research

- Data Gaps : Structural analogs like this compound lack comprehensive toxicokinetic profiles, limiting their utility in risk assessment .

- Methodological Variability : Inconsistent analytical protocols across studies hinder direct comparisons of excretion data .

Recommendations for Future Studies

- Prioritize comparative studies using standardized methods to assess this compound’s metabolic pathways and toxicity thresholds relative to analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.